

stability of disodium succinate under different storage conditions

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Compound of Interest		
Compound Name:	Disodium succinate	
Cat. No.:	B3047504	Get Quote

Technical Support Center: Stability of Disodium Succinate

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the stability of **disodium succinate** under various storage conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of solid **disodium succinate** under standard storage conditions?

A1: **Disodium succinate** is generally a stable compound when stored under recommended conditions. Safety Data Sheets (SDS) advise storing it in tightly closed containers in a dry, cool, and well-ventilated place.[1] It is stable in air.[2] The crystalline form, which typically contains six water molecules (hexahydrate), will lose this water at temperatures above 120°C to form the anhydrous salt.[2]

Q2: How does temperature affect the stability of disodium succinate?



A2: **Disodium succinate** demonstrates high thermal stability. Anhydrous **disodium succinate** is stable when heated at 125°C for up to two hours.[2] In solution under high pressure (1.2kg) and temperature (121°C) for one hour, it shows a loss of about 10%.[2] Significant thermal decomposition of solid sodium succinate only begins at temperatures above 425°C, where it decomposes to form sodium carbonate, carbon monoxide, carbon dioxide, methane, and acetone.

Q3: What is the effect of humidity on the stability of disodium succinate?

A3: **Disodium succinate** is hygroscopic, meaning it can absorb moisture from the air. It has a hygroscopic growth factor of 1.69 at 90% relative humidity (RH). The solid salt can reversibly take up water at relative humidities below its deliquescence relative humidity (the RH at which it will dissolve in the absorbed water). Water uptake has been observed to begin at $50.5 \pm 0.7\%$ RH, with water loss occurring at $27.1 \pm 0.7\%$ RH at 25° C. While this indicates physical changes due to humidity, specific data on the rate of chemical degradation of the solid material at high humidity is not readily available in the provided search results. High moisture content can, however, pose a risk for chemical degradation of moisture-sensitive substances.

Q4: Is **disodium succinate** sensitive to light?

A4: The provided search results do not contain specific quantitative data on the photodegradation of **disodium succinate**. To assess photostability, it is recommended to follow the ICH Q1B guidelines, which involve exposing the substance to a combination of cool white fluorescent and near-UV lamps. A proper photostability study would be required to determine the extent of degradation, if any, upon light exposure.

Q5: How does pH affect the stability of **disodium succinate** in aqueous solutions?

A5: **Disodium succinate** is stable in aqueous solutions across a range of pH values. One study demonstrated that it is stable at pH 4, 7, and 9 when stored at 50°C for 5 days, with no abiotic degradation observed.[3] As the salt of a weak acid (succinic acid, pKa1 = 4.2, pKa2 = 5.6) and a strong base (sodium hydroxide), it can act as a buffer in solution.[2][3]

Troubleshooting Guides

This section addresses common issues that may be encountered during the stability testing of **disodium succinate**.



Issue 1: Inconsistent Results in Thermal Stability Studies

Potential Cause	Troubleshooting Step	
Inaccurate Temperature Control	Calibrate the oven or thermal chamber regularly to ensure temperature accuracy and uniformity.	
Non-homogenous Sample	Ensure the disodium succinate sample is homogenous before taking aliquots for testing.	
Contamination of Sample	Use clean, inert sample containers. Avoid cross- contamination with other substances.	
Hygroscopicity	If using the hydrated form, be aware that water loss will occur above 120°C, which can be mistaken for degradation. For anhydrous studies, ensure the sample is completely dry before starting the experiment.	

Issue 2: Physical Changes Observed During Storage

(e.g., clumping, deliquescence)

Potential Cause	Troubleshooting Step
High Relative Humidity	Store samples in a desiccator or a controlled humidity chamber. Ensure the packaging is hermetically sealed.
Temperature Fluctuations	Maintain a constant storage temperature to prevent moisture condensation.
Improper Packaging	Use containers that provide an adequate barrier to moisture.

Issue 3: Unexpected Peaks in HPLC Analysis During Stability Study



Potential Cause	Troubleshooting Step
Degradation of Disodium Succinate	This is the expected outcome of a forced degradation study. The goal is to separate these new peaks from the parent peak.
Contamination from Solvents or Glassware	Use high-purity solvents and thoroughly clean all glassware. Run a blank to check for extraneous peaks.
Interaction with Excipients (if in formulation)	Analyze a placebo formulation (without disodium succinate) under the same stress conditions to identify any peaks originating from the excipients.
Column Overload	Reduce the concentration of the sample being injected.

Quantitative Data Summary

The following tables summarize the available quantitative data on the stability of **disodium** succinate.

Table 1: Thermal Stability of Anhydrous **Disodium Succinate**

Condition	Duration	Observation	Reference
125°C (dry heat)	2 hours	Stable, no significant loss	[2]
121°C, 1.2kg pressure (in solution)	1 hour	~10% loss	[2]
> 425°C (in N2 or CO2 atmosphere)	-	Onset of thermal decomposition	

Table 2: Hygroscopicity of **Disodium Succinate** at 25°C



Parameter	Value	Reference
Hygroscopic Growth Factor at 90% RH	1.69	
Onset of Water Uptake	50.5 ± 0.7% RH	
Onset of Water Loss	27.1 ± 0.7% RH	_

Table 3: pH Stability of **Disodium Succinate** in Aqueous Solution at 50°C

рН	Duration	Observation	Reference
4	5 days	Stable, no abiotic degradation	[3]
7	5 days	Stable, no abiotic degradation	[3]
9	5 days	Stable, no abiotic degradation	[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of Disodium Succinate (Solid State)

This protocol is a general guideline based on ICH principles for stress testing.

1. Objective: To identify potential degradation products and pathways for **disodium succinate** under various stress conditions.

2. Materials:

- **Disodium succinate** (anhydrous)
- Calibrated stability chambers/ovens
- Photostability chamber with cool white fluorescent and near-UV lamps
- Clean, inert containers (e.g., glass vials)
- Desiccator



- Analytical balance
- 3. Stress Conditions:
- Thermal Degradation (High Temperature):
 - Accurately weigh samples of disodium succinate into individual containers.
 - Place the samples in a calibrated oven at elevated temperatures (e.g., 60°C, 80°C) for a defined period (e.g., 1, 2, 4 weeks).
 - At each time point, remove a sample and allow it to cool to room temperature in a desiccator before analysis.
- Humidity Stress:
 - Accurately weigh samples into containers that allow for moisture exposure.
 - Place the samples in a stability chamber set to a high-humidity condition (e.g., 25°C/90%RH or 40°C/75%RH) for a defined period.
 - At each time point, remove a sample and analyze for both physical changes and chemical degradation.
- Photostability:
 - Follow the procedure outlined in ICH Q1B.
 - Spread a thin layer of the sample in a chemically inert, transparent container.
 - Expose the sample to a light source that provides an overall illumination of not less than
 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watthours/square meter.
 - A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
 - After the exposure period, analyze both the exposed and control samples.



4. Analysis:

- At each time point, analyze the samples using a validated stability-indicating HPLC method (see Protocol 2 for a general approach).
- Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of disodium succinate.
- Characterize any significant degradation products using techniques such as mass spectrometry (MS).

Protocol 2: Development of a Stability-Indicating HPLC Method

This is a general protocol for developing an HPLC method to analyze **disodium succinate** and its degradation products. Method optimization and validation are crucial.

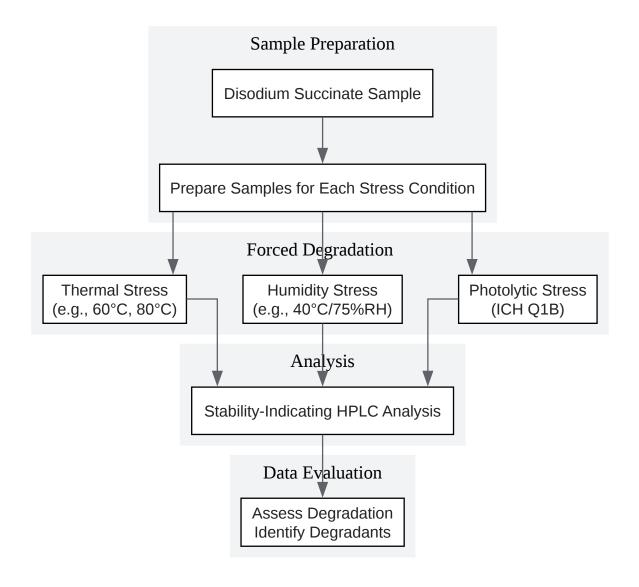
- 1. Objective: To develop and validate an HPLC method capable of separating and quantifying **disodium succinate** in the presence of its degradation products.
- 2. Instrumentation and Materials:
- High-Performance Liquid Chromatograph (HPLC) with a UV detector or a refractive index detector (as succinate has no strong chromophore).
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- HPLC-grade solvents (e.g., acetonitrile, methanol, water).
- Buffer salts (e.g., potassium phosphate).
- Acids/bases for pH adjustment (e.g., phosphoric acid).
- Forced degradation samples of disodium succinate.
- 3. Chromatographic Conditions (Starting Point):
- Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5-3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at a low wavelength (e.g., 210 nm) or a refractive index detector.
- Injection Volume: 20 μL.



4. Method Development and Validation:

- Inject a solution of pure **disodium succinate** to determine its retention time.
- Inject solutions from the forced degradation studies to observe the retention times of any degradation products.
- Optimize the mobile phase composition, pH, and gradient (if applicable) to achieve adequate separation (resolution > 2) between the disodium succinate peak and all degradation product peaks.
- Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

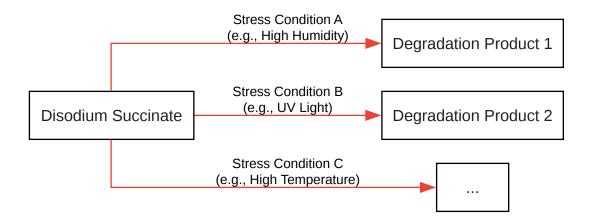
Visualizations





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Caption: Workflow for a forced degradation study of **disodium succinate**.



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Caption: Potential degradation pathways of **disodium succinate** under stress.

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